molecular formula C7H8ClN3O B13231125 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

Cat. No.: B13231125
M. Wt: 185.61 g/mol
InChI Key: LYXYKJMHZMEGLM-UHFFFAOYSA-N
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Description

Key Functional Groups:

Position Functional Group Role in Reactivity
1 Azetidin-3-yl Nucleophilic sites for cross-coupling
2 Chloro Electron-withdrawing, directs electrophilic substitution
5 Aldehyde Electrophilic center for condensation reactions

The planar imidazole ring facilitates π-π stacking interactions, while the azetidine’s puckered conformation introduces steric constraints. Infrared (IR) spectroscopy identifies characteristic stretches:

  • C=O stretch at ~1,705 cm⁻¹ (aldehyde)
  • C-Cl stretch at ~750 cm⁻¹
  • N-H bending (azetidine) at ~1,550 cm⁻¹

Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • Aldehyde proton : δ 9.8–10.0 ppm (singlet)
  • Azetidine protons : δ 3.6–4.1 ppm (multiplet, CH₂ groups)
  • Imidazole protons : δ 7.2–7.5 ppm (aromatic)

Conformational Dynamics of the Azetidine-Imidazole Hybrid System

The azetidine ring’s four-membered structure imposes significant ring strain (~25 kcal/mol), leading to non-planar puckered conformations. Computational studies using molecular mechanics (MMFF94) reveal two dominant puckering modes:

  • Envelope conformation : One atom displaced from the plane (ΔE = 1.2 kcal/mol)
  • Twist conformation : Two atoms displaced (ΔE = 0.8 kcal/mol)

The imidazole ring’s rigidity restricts azetidine mobility, favoring a cis orientation between the aldehyde and chloro groups. Dynamic NMR experiments at variable temperatures (298–373 K) show coalescence of azetidine proton signals, indicating inversion barriers of ~12 kcal/mol .

Electronic Structure Analysis via Frontier Molecular Orbital Theory

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic distributions:

Orbital Energy (eV) Localization
HOMO (−6.2) Imidazole π-system (58%), azetidine N lone pair (22%)
LUMO (−1.8) Aldehyde π* (41%), C-Cl σ* (33%)

The narrow HOMO-LUMO gap (4.4 eV) suggests high polarizability, consistent with observed reactivity in Suzuki-Miyaura cross-coupling reactions . Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the azetidine-imidazole junction:

  • n(N-azetidine) → σ*(C-N-imidazole) : Stabilization energy = 8.7 kcal/mol
  • π(C=O) → σ*(C-Cl) : Stabilization energy = 5.2 kcal/mol

Comparative Structural Studies with Analogous Azetidine-Containing Heterocycles

Structural and Electronic Comparisons:

Compound Ring System Key Substituents HOMO-LUMO Gap (eV)
This compound Imidazole + azetidine Cl, CHO 4.4
3-(Azetidin-3-yl)oxetane-2-carboxylate Oxetane + azetidine COOCH₃ 5.1
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde Imidazole + amine Cl, NH₂CH₂ 4.9

The chloro-aldehyde substitution pattern lowers the HOMO-LUMO gap by 0.5 eV compared to aminoethyl analogs, enhancing electrophilicity. Azetidine-containing systems exhibit 15–20% greater dipole moments than pyrrolidine analogs due to ring strain-induced charge separation .

X-ray crystallography of related compounds reveals shorter C-N bond lengths in azetidine-imidazole hybrids (1.34 Å) versus imidazole-pyrrolidine systems (1.38 Å), reflecting increased electron delocalization .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-chloroimidazole-4-carbaldehyde

InChI

InChI=1S/C7H8ClN3O/c8-7-10-3-6(4-12)11(7)5-1-9-2-5/h3-5,9H,1-2H2

InChI Key

LYXYKJMHZMEGLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=CN=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

The synthesis can be broken down into key steps:

Step Description Key Reagents/Conditions Outcome
1 Construction of the imidazole core with chlorine at C-2 Starting from chlorinated precursors or via chlorination post-ring formation 2-chloroimidazole intermediate
2 Introduction of azetidin-3-yl substituent at N-1 Nucleophilic substitution using azetidine derivatives N-1 azetidinyl imidazole
3 Functionalization at C-5 with aldehyde group Selective formylation (e.g., Vilsmeier-Haack reaction) 5-carbaldehyde substituted imidazole

This synthetic sequence ensures selective installation of each functional group while maintaining ring integrity.

Representative Synthetic Route

  • Formation of 2-chloroimidazole intermediate:
    Chlorination of imidazole derivatives or direct synthesis using chlorinated building blocks under controlled conditions.

  • N-1 Substitution with Azetidin-3-yl group:
    Reaction of the 2-chloroimidazole intermediate with azetidine or azetidine derivatives under nucleophilic substitution conditions, often in polar aprotic solvents to enhance nucleophilicity.

  • C-5 Aldehyde Installation:
    Application of formylation reactions such as the Vilsmeier-Haack reaction, where POCl3 and DMF generate an electrophilic species that selectively formylates the C-5 position of the imidazole ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range Advantages Limitations
Multi-component condensation (aldehydes, amines, nitriles) Aldehydes, amines, nitriles Thermal or microwave, metal-free Moderate to good (40-80%) Simple, versatile May require purification steps
NHC-catalyzed oxidative coupling Ketones, amines, oxidants (TBHP) Solvent-free, mild oxidants Moderate (50-70%) Green chemistry approach Limited substrate scope
Stepwise substitution and formylation Chlorinated imidazole, azetidine derivatives, POCl3/DMF Controlled temperature, polar solvents Not explicitly reported High selectivity Multi-step, sensitive to conditions
Oxidative cyclization of thiosemicarbazones Aldehydes, thiosemicarbazones, oxidants Acidic medium, oxidative agents Variable (not reported) Novel pathways Complex intermediates

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Position 1 Substitution Position 2 Substitution Position 5 Substitution Functional Groups
1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde Imidazole Azetidine Chlorine Carbaldehyde Aldehyde, Cl
1-Methyl-1H-imidazole-5-carbaldehyde Imidazole Methyl None Carbaldehyde Aldehyde
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethanone Imidazole Methyl Chlorine Acetyl (C=O) Ketone, Cl
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate Benzimidazole Benzyl Thiophen-3-yl Ethyl ester Ester

Key Observations :

  • This may reduce solubility in non-polar solvents compared to methyl-substituted analogs. Carbaldehyde vs. Ketone/Ester: The aldehyde group is more reactive than ketones (e.g., ) or esters (e.g., ), enabling nucleophilic additions (e.g., amine condensations) without requiring activation.

Physicochemical Properties

  • Melting Points :
    Halogenated imidazole derivatives (e.g., compounds 8–10 in ) exhibit high melting points (>200°C) due to strong intermolecular interactions (halogen bonding, π-π stacking). The target compound’s chlorine and azetidine substituents likely contribute to similar thermal stability.
  • Crystallography: The monoclinic crystal system (space group P21/c) observed in ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate suggests that bulky substituents (e.g., azetidine) may influence packing efficiency and crystal symmetry in the target compound.

Biological Activity

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde is a heterocyclic compound notable for its unique structural features, including an azetidine moiety and an imidazole ring. Its molecular formula is C₈H₈ClN₃O, with a molecular weight of approximately 185.61 g/mol. The presence of a chlorine atom and an aldehyde functional group significantly influences its chemical properties and potential biological activities.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Azetidine Ring A four-membered nitrogen-containing ring
Imidazole Ring A five-membered ring with two nitrogen atoms
Chlorine Atom Substituted at the second position of the imidazole ring
Aldehyde Group Located at the fifth position of the imidazole ring

These structural features contribute to its diverse biological activities, particularly in medicinal chemistry.

Biological Activities

This compound has shown promise in various biological assays, primarily due to its interaction with biological targets.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells by disrupting cellular pathways. Specifically, it has been observed to affect cell cycle regulation and promote caspase activation in hepatocellular carcinoma (HepG2) cells, suggesting a mechanism involving pro-apoptotic signaling pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes or receptors, inhibiting their function.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Molecular docking studies have indicated favorable binding interactions between this compound and various targets, enhancing its potential as a lead candidate in drug development.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In one study, this compound was tested against multiple cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics. The IC50 values ranged from 10 to 20 µM across different cancer types.
  • Antimicrobial Tests : Another investigation assessed its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects, warranting further exploration into its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Chloro-1-methyl-1H-imidazole-5-carbaldehydeLacks azetidine; contains a methyl groupModerate antibacterial activity
2-Chloro-1H-imidazole-5-carbaldehydeNo azetidine; simpler structureLimited anticancer activity
1-Methyl-1H-imidazole-5-carbaldehydeLacks chlorine; contains a methyl groupWeaker overall biological activity

The distinct substitution pattern of this compound enhances its reactivity and biological profile compared to these analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring and subsequent functionalization. For example, imidazole derivatives are often synthesized via condensation reactions under reflux conditions using acetic acid and sodium acetate as catalysts, followed by purification through recrystallization (e.g., DMF/acetic acid mixtures) . Intermediate characterization employs NMR, IR spectroscopy, and elemental analysis to verify structural integrity and purity .

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer : Purity is evaluated using HPLC or thin-layer chromatography (TLC) for qualitative analysis, complemented by quantitative techniques like elemental analysis. For example, discrepancies between calculated and experimental carbon/hydrogen/nitrogen content (<0.4% deviation) confirm purity . Recrystallization from polar aprotic solvents (e.g., DMF) is a common purification step .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aldehyde proton at ~9.8 ppm, azetidine ring protons at 3.5–4.0 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde, C-Cl stretch at ~550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways and energy barriers. For instance, reaction path searches combined with experimental feedback loops (varying solvents, catalysts, and temperatures) reduce trial-and-error approaches. Sodium acetate in acetic acid is a proven catalyst system for imidazole derivatization .

Q. What role does the chloro substituent play in the compound’s reactivity and stability?

  • Methodological Answer : The chloro group enhances electrophilicity at the imidazole ring, facilitating nucleophilic substitution reactions. However, it may also introduce steric hindrance or electronic effects that reduce stability under basic conditions. Comparative studies with non-chlorinated analogs (e.g., 1H-imidazole-5-carbaldehyde derivatives) reveal altered reaction kinetics and byproduct profiles .

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) simulate interactions with target proteins (e.g., enzymes or receptors). For example, docking poses of similar imidazole-carbaldehyde derivatives show binding affinity to active sites, validated by in vitro assays . Density Functional Theory (DFT) calculations further predict electronic properties influencing bioactivity .

Q. What strategies resolve discrepancies between calculated and experimental spectral data?

  • Methodological Answer :

  • Recrystallization : Eliminates impurities causing anomalous peaks.
  • Isotopic Labeling : Clarifies ambiguous NMR signals (e.g., deuteration of exchangeable protons).
  • Hybrid Techniques : Correlate LC-MS data with computational predictions to identify isomeric byproducts .

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